molecular formula C22H30N2O4S2 B6549076 2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-63-6

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6549076
CAS No.: 1040660-63-6
M. Wt: 450.6 g/mol
InChI Key: BOCQCILBUKVTBE-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H30N2O4S2 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.16469979 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-6-12-29(25,26)24-11-7-8-19-14-20(9-10-21(19)24)23-30(27,28)22-17(4)15(2)13-16(3)18(22)5/h9-10,13-14,23H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQCILBUKVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,5,6-Tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex sulfonamide compound with significant biological activity. This article reviews its structural characteristics, synthesis methods, and biological effects based on recent research findings.

Structural Characteristics

The compound features:

  • Benzene Ring : Substituted at the para position with a sulfonamide group.
  • Tetrahydroquinoline Moiety : Located at the ortho position and further modified with a propane sulfonyl group.
  • Methyl Substituents : Four methyl groups enhance steric bulk and influence biological activity and solubility.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the tetrahydroquinoline ring.
  • Introduction of the propane sulfonyl group.
  • Final modification to achieve the desired sulfonamide structure.

These methods highlight the synthetic versatility needed for constructing such complex molecules .

Antibacterial Properties

Sulfonamide compounds are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism is vital in treating bacterial infections.

TRPM8 Antagonism

Research indicates that this specific compound may act as a TRPM8 antagonist , which could have implications in pain management and sensory modulation. TRPM8 is a receptor involved in cold sensation and nociception .

Cardiovascular Effects

Studies on related sulfonamide derivatives suggest potential cardiovascular effects. For instance, certain benzene sulfonamides have been shown to alter perfusion pressure and coronary resistance in isolated rat heart models . The exact biological activity concerning perfusion pressure remains an area of ongoing research.

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
N-(4-methylphenyl)-N'-(propane-1-sulfonyl)ureaUrea derivative with sulfonyl groupPotential herbicide

This table illustrates how structural modifications can lead to diverse biological activities among sulfonamides .

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological systems. For example:

  • In vitro Studies : Evaluations using quantitative real-time PCR (qRT-PCR) demonstrated that certain derivatives exhibited significant inhibitory effects on inflammatory gene expression (e.g., IL-6) .
  • Cardiovascular Studies : Research involving isolated rat hearts indicated that some benzene sulfonamides could effectively decrease perfusion pressure and coronary resistance .

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